1H-Indole, 3-iodo-7-methoxy-
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Overview
Description
1H-Indole, 3-iodo-7-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The addition of iodine and methoxy groups to the indole structure can enhance its reactivity and biological properties.
Preparation Methods
The synthesis of 1H-Indole, 3-iodo-7-methoxy- typically involves the iodination of 7-methoxyindole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under mild conditions.
Industrial production methods for indole derivatives often involve multi-step synthesis routes that include the formation of the indole core followed by functional group modifications . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
1H-Indole, 3-iodo-7-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The indole ring can be reduced to form indoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Indole, 3-iodo-7-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 3-iodo-7-methoxy- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity . The iodine and methoxy groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
1H-Indole, 3-iodo-7-methoxy- can be compared with other indole derivatives, such as:
1H-Indole, 3-bromo-7-methoxy-: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological properties.
1H-Indole, 3-chloro-7-methoxy-: Contains a chlorine atom, which can affect its chemical behavior and interactions.
1H-Indole, 3-fluoro-7-methoxy-: The presence of a fluorine atom can significantly alter its electronic properties and biological activity.
Properties
Molecular Formula |
C9H8INO |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
3-iodo-7-methoxy-1H-indole |
InChI |
InChI=1S/C9H8INO/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-5,11H,1H3 |
InChI Key |
LISNXFMZVZEIML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2I |
Origin of Product |
United States |
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